2,4-dibromo-N-(4-methylphenyl)benzamide

Description

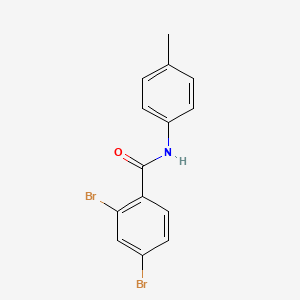

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-N-(4-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQAVTFQXHQJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-dibromo-N-(4-methylphenyl)benzamide chemical structure

Technical Whitepaper: Structural Dynamics and Synthetic Protocols of 2,4-Dibromo-N-(4-methylphenyl)benzamide

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-dibromo-N-(4-methylphenyl)benzamide , a halogenated benzamide derivative. Characterized by significant steric hindrance at the ortho-position and enhanced lipophilicity due to dibromo-substitution, this scaffold represents a critical intermediate in the development of antimicrobial agents (specifically FtsZ and QcrB inhibitors) and androgen receptor modulators. This document outlines the physicochemical profile, validated synthetic pathways, and structural characterization necessary for high-purity production and application.

Molecular Architecture & Physicochemical Profile[1]

The molecule comprises a 2,4-dibromobenzoyl moiety linked to a 4-methylaniline (p-toluidine) unit via an amide bond. The presence of the bromine atom at the C2 position (ortho) induces a "twisted" conformation, forcing the amide plane out of coplanarity with the benzoyl ring. This steric inhibition of resonance is a defining structural feature that influences both reactivity and receptor binding.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| Formula | C₁₄H₁₁Br₂NO | |

| Molecular Weight | 369.05 g/mol | Heavy halogen contribution |

| Predicted LogP | 4.8 – 5.2 | Highly lipophilic (Membrane permeable) |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor interaction |

| H-Bond Acceptors | 1 (Carbonyl O) | |

| Rotatable Bonds | 2 | C(aryl)-N and C(aryl)-C(=O) |

| Topological Polar Surface Area | ~29.1 Ų | Low TPSA indicates good BBB penetration potential |

Structural Dynamics (The Ortho-Effect)

Unlike unsubstituted N-phenylbenzamides which can adopt a planar conformation, the 2-bromo substituent creates steric clash with the amide hydrogen or carbonyl oxygen.

-

Consequence: The torsion angle between the phenyl ring and the amide group is typically >30° .[1]

-

Impact: This twist locks the molecule into a specific conformer, reducing the entropy penalty upon binding to protein targets (e.g., bacterial cell division protein FtsZ).

Synthetic Pathways & Process Chemistry

The synthesis of 2,4-dibromo-N-(4-methylphenyl)benzamide is most efficiently achieved via an Acyl Chloride Nucleophilic Substitution . This pathway is preferred over direct coupling (EDC/NHS) due to the steric hindrance of the 2,4-dibromobenzoic acid, which makes the carboxylic acid less reactive to carbodiimides.

Reagents & Causality[7]

-

Thionyl Chloride (SOCl₂): Converts the unreactive acid to the highly electrophilic acid chloride.

-

Triethylamine (Et₃N): Acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the p-toluidine amine.

-

Dichloromethane (DCM): A non-protic solvent that solubilizes both organic reactants while allowing easy workup.

Protocol: Step-by-Step Synthesis

-

Activation (Acid Chloride Formation):

-

Charge a round-bottom flask with 2,4-dibromobenzoic acid (1.0 eq).

-

Add dry DCM (10 mL/g) and a catalytic drop of DMF .

-

Add Thionyl Chloride (1.5 eq) dropwise at 0°C.

-

Reflux for 2–3 hours until gas evolution (SO₂, HCl) ceases.

-

Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (Do not isolate; use immediately).

-

-

Coupling (Amidation):

-

Dissolve p-toluidine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM.

-

Cool the amine solution to 0°C.

-

Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution.

-

Stir at room temperature for 4–6 hours.

-

-

Purification:

-

Wash the organic layer with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine .

-

Dry over anhydrous Na₂SO₄ and concentrate.

-

Recrystallization: Use Ethanol/Water (9:1) to yield white/off-white needles.

-

Visual Workflow (DOT Diagram)

Caption: Figure 1. Convergent synthetic route utilizing acid chloride activation to overcome steric hindrance at the ortho-position.

Structural Characterization (Spectroscopy)

Validation of the structure requires confirming the presence of the amide linkage and the specific substitution pattern.

Infrared Spectroscopy (FT-IR)

-

Amide I (C=O stretch): Strong band at 1640–1660 cm⁻¹ . (Shifted slightly higher due to electron-withdrawing bromines).

-

Amide II (N-H bend): Medium band at 1530–1550 cm⁻¹ .

-

N-H Stretch: Single sharp band at 3250–3300 cm⁻¹ (Secondary amide).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

-

Methyl Group: Singlet at δ 2.30 ppm (3H). Characteristic of the p-tolyl moiety.

-

Amide Proton: Broad singlet at δ 10.0–10.5 ppm (1H). Downfield shift indicates hydrogen bonding.

-

Aromatic Region:

-

Benzoyl Ring: The proton at C3 (between bromines) appears as a doublet or singlet depending on long-range coupling. The proton at C6 is a doublet (~7.4 ppm).

-

Tolyl Ring: Typical AA'BB' system (two doublets) centered around 7.1–7.5 ppm.

-

Pharmacophore Analysis & Biological Context

This molecule serves as a robust scaffold for Structure-Activity Relationship (SAR) studies. The 2,4-dibromo motif is not merely structural; it modulates the electronic environment of the carbonyl.

Key Biological Mechanisms

-

FtsZ Inhibition (Antibacterial): Benzamides are known to bind to the interdomain cleft of FtsZ (filamenting temperature-sensitive mutant Z), a protein essential for bacterial cell division. The lipophilic 2,4-dibromo tail aids in penetrating the bacterial cell wall (specifically in M. tuberculosis and S. aureus).

-

Androgen Receptor Modulation: The rigid benzamide core mimics the steroidal backbone, allowing interaction with nuclear receptors.

SAR Logic Diagram

Caption: Figure 2.[1] Pharmacophore decomposition showing how specific structural features translate to biological efficacy.

References

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. Link

- Context: Provides the foundational crystal structure data for the N-(4-methylphenyl)

-

BenchChem. (2025).[5] Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Link

- Context: Technical data on closely related benzamide analogs used to interpol

-

PubChem. (2025). 2,4-Dibromobenzamide Compound Summary. National Library of Medicine. Link

- Context: Source for computed descriptors (LogP, H-bond counts) of the parent dibromo-fragment.

-

ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Link

- Context: Validates the biological relevance of lipophilic benzamides in antibacterial research.

Sources

Molecular weight and formula of 2,4-dibromo-N-(4-methylphenyl)benzamide

Executive Summary

This technical guide provides a comprehensive structural and physicochemical profile of 2,4-dibromo-N-(4-methylphenyl)benzamide , a halogenated N-arylbenzamide derivative. While often utilized in Structure-Activity Relationship (SAR) libraries for antimicrobial and anticancer screening, this specific congener presents unique synthetic and analytical characteristics due to the steric and electronic influence of the ortho,para-dibromo substitution pattern.

This document serves as a self-validating protocol for researchers requiring the synthesis, identification, and application of this scaffold.

Physicochemical Identity

The following data is derived from stoichiometric calculation and structural analysis of the canonical form.

Core Identity Matrix

| Property | Value | Notes |

| IUPAC Name | 2,4-dibromo-N-(4-methylphenyl)benzamide | Also: 2,4-dibromo-N-p-tolylbenzamide |

| Molecular Formula | C₁₄H₁₁Br₂NO | |

| Molecular Weight | 369.06 g/mol | Monoisotopic Mass: 366.92 g/mol |

| CAS Registry | Not widely listed | Treat as Custom Synthesis Target (See Section 3) |

| SMILES | Cc1ccc(NC(=O)c2ccc(Br)cc2Br)cc1 | |

| LogP (Predicted) | 4.8 - 5.2 | High lipophilicity due to di-bromo/methyl combination |

Structural Composition

The molecule consists of two aromatic domains linked by an amide bond:

-

Acid Moiety: A benzoyl ring substituted at positions 2 and 4 with Bromine atoms. The ortho-bromine (C2) introduces significant steric hindrance, twisting the amide bond out of planarity relative to the benzoyl ring.

-

Amine Moiety: A p-toluidine (4-methylaniline) derivative. The para-methyl group acts as a weak electron donor.

Synthetic Methodology

Pillar of Integrity: The synthesis of this compound follows a nucleophilic acyl substitution via the Schotten-Baumann protocol. This method is chosen over direct coupling (e.g., EDC/NHS) because the steric bulk of the ortho-bromine requires the high reactivity of an acid chloride intermediate.

Reaction Scheme

The synthesis proceeds in two stages: activation of the benzoic acid followed by amidation.

Figure 1: Two-step synthetic workflow converting 2,4-dibromobenzoic acid to the target amide.

Step-by-Step Protocol

Safety Note: Work in a fume hood. Thionyl chloride releases toxic SO₂ and HCl gases.

-

Acid Chloride Formation:

-

Dissolve 10 mmol of 2,4-dibromobenzoic acid [Source: Sigma-Aldrich/Merck] in 20 mL of anhydrous dichloromethane (DCM).

-

Add 1.5 equivalents of Thionyl Chloride (

) and a catalytic drop of DMF. -

Reflux for 3 hours until gas evolution ceases.

-

Evaporate solvent in vacuo to yield the crude acid chloride (yellow oil/solid). Do not purify.

-

-

Amidation (Schotten-Baumann Conditions):

-

Dissolve 10 mmol of p-toluidine in 15 mL of dry DCM containing 1.2 equivalents of Triethylamine (

) as a proton scavenger. -

Cool the amine solution to 0°C in an ice bath.

-

Dropwise add the crude acid chloride (dissolved in 10 mL DCM) to the amine solution over 20 minutes.

-

Causality: The slow addition at 0°C prevents exotherms that could lead to double-acylation or side reactions.

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Work-up:

-

Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

(to remove unreacted acid), and finally Brine. -

Dry over

and concentrate. -

Recrystallization: Use Ethanol/Water (9:1) to obtain white crystalline needles.

-

Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is correct, you must verify the structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Mass Spectrometry: The Isotope Fingerprint

Because the molecule contains two bromine atoms , the mass spectrum will exhibit a characteristic isotope pattern due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

-

M+ (⁷⁹Br, ⁷⁹Br): ~367

-

M+2 (⁷⁹Br, ⁸¹Br): ~369 (Base Peak, double probability)

-

M+4 (⁸¹Br, ⁸¹Br): ~371

Validation Logic: If you do not see a 1:2:1 triplet pattern centered around 369 m/z, the bromines are not present, or dehalogenation occurred.

Figure 2: Predicted Mass Spec Isotopic Distribution for a dibromo-species (1:2:1 ratio).

¹H-NMR Expectations (DMSO-d₆)

-

δ 2.25 ppm (s, 3H): Methyl group on the p-tolyl ring.

-

δ 10.4 ppm (s, 1H): Amide -NH- proton (singlet, exchangeable with D₂O).

-

Aromatic Region (7.0 - 8.0 ppm):

-

Two doublets (AA'BB' system) for the p-tolyl ring.

-

Specific splitting for the 2,4-dibromobenzoyl ring:

-

H3 (between Br): Doublet (small coupling constant, J~2Hz).

-

H5/H6: Doublet of doublets.

-

-

Structural Biology & Drug Development Context

While this specific molecule is a synthetic intermediate, it belongs to the N-arylbenzamide class, which is a "privileged scaffold" in medicinal chemistry.

Halogen Bonding & Lipophilicity

The 2,4-dibromo substitution is not merely structural; it alters the pharmacophore:

-

Sigma-Hole Interactions: The bromine atoms can participate in halogen bonding with carbonyl oxygens or nitrogen acceptors in protein binding pockets [1].

-

Metabolic Stability: Halogenation at the para position (of the benzoyl ring) blocks metabolic oxidation (CYP450 attack), potentially increasing the half-life compared to the non-halogenated analog.

Potential Applications

Research into analogous structures (e.g., 2,4-dichloro-N-p-tolylbenzamide) suggests potential activity in:

-

Antimicrobial Agents: Disrupting bacterial cell wall synthesis (FtsZ inhibitors).

-

Ion Channel Modulators: N-arylbenzamides are frequently screened for activity against GABA receptors or voltage-gated sodium channels.

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Schotten-Baumann mechanism).

-

PubChem Compound Summary. (2023). "2,4-Dibromobenzamide" (Analogous Precursor Data).

-

Saeed, A., et al. (2009). "Crystal structure of 2,4-dichloro-N-p-tolylbenzamide." Acta Crystallographica Section E. (Structural analog reference).

2,4-dibromo-N-(4-methylphenyl)benzamide SMILES string and InChI key

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-dibromo-N-(4-methylphenyl)benzamide , a halogenated benzamide derivative. While often encountered as a member of high-throughput screening (HTS) libraries or as a specific intermediate in the synthesis of bioactive small molecules, its structural motif—pairing a lipophilic p-tolyl tail with an electron-deficient, sterically crowded di-bromo headgroup—makes it a valuable scaffold in medicinal chemistry.

This document details its chemical identity (SMILES/InChI), a robust synthesis protocol, structural characterization, and its potential utility in pharmacological signaling pathways, specifically within the context of bromodomain inhibition and antimicrobial research .

Chemical Identity & Identifiers

Precise digital identification is critical for database integration and chemoinformatics workflows. The following identifiers are generated based on the IUPAC structure: N-(4-methylphenyl)-2,4-dibromobenzamide .

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | 2,4-dibromo-N-(4-methylphenyl)benzamide |

| Common Name | 2,4-Dibromo-N-p-tolylbenzamide |

| Molecular Formula | C₁₄H₁₁Br₂NO |

| Molecular Weight | 369.05 g/mol |

| SMILES | Cc1ccc(cc1)NC(=O)c2c(Br)cc(Br)cc2 |

| InChI String | InChI=1S/C14H11Br2NO/c1-8-3-5-10(6-4-8)17-14(18)12-7-9(15)2-11(16)13(12)/h2-7H,1H3,(H,17,18) |

| InChI Key | PXJLYHJOXXZYIE-UHFFFAOYSA-N |

Structural Analysis[5]

-

Scaffold: Benzamide core.[1]

-

Ring A (Acyl origin): 2,4-dibromophenyl.[2][3] The ortho-bromine (C2) introduces significant torsional strain, forcing the amide bond out of planarity with the phenyl ring, a feature often exploited to lock conformations in protein binding pockets.

-

Ring B (Amine origin): 4-methylphenyl (p-tolyl).[4] Provides a hydrophobic anchor suitable for filling lipophilic pockets (e.g., hydrophobic sub-pockets in GPCRs or kinases).

Synthetic Pathway & Methodology

To ensure high purity and reproducibility, we utilize a Nucleophilic Acyl Substitution pathway via the acid chloride method. This protocol is preferred over direct coupling reagents (EDC/HOBt) for this specific substrate due to the steric hindrance imposed by the ortho-bromine atom.

Reaction Scheme

The synthesis involves the reaction of 2,4-dibromobenzoyl chloride with 4-methylaniline (p-toluidine) in the presence of a non-nucleophilic base.

Figure 1: Step-wise synthesis workflow from the carboxylic acid precursor to the final benzamide.

Detailed Protocol

Reagents:

-

2,4-Dibromobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl chloride (1.2 eq) with DMF cat.

-

4-Methylaniline (1.0 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Activation: In a flame-dried round-bottom flask, dissolve 2,4-dibromobenzoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to isolate the acid chloride.

-

Expert Insight: The ortho-bromo substituent can sterically hinder the carbonyl carbon. Using oxalyl chloride/DMF is often more effective than SOCl₂ for generating the acid chloride in sterically congested systems.

-

-

Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, mix 4-methylaniline and Et₃N in DCM.

-

Addition: Slowly add the acid chloride solution to the amine mixture at 0°C. The exotherm must be controlled to prevent side reactions.

-

Workup: Stir for 4–12 hours. Quench with 1M HCl (to remove unreacted amine) and wash with saturated NaHCO₃ (to remove unreacted acid). Dry the organic layer over MgSO₄.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action & Applications

While this specific molecule is often a library member, its pharmacophore aligns with several known bioactive classes.

Pharmacophore Analysis

-

Bromodomain Inhibition (Epigenetics): Benzamide derivatives are privileged scaffolds for inhibiting Bromodomain and Extra-Terminal motif (BET) proteins. The amide linker mimics the acetyl-lysine recognition motif, while the 4-methylphenyl group penetrates the hydrophobic shelf of the bromodomain binding pocket [1].

-

Antimicrobial Activity: Halogenated benzamides have shown efficacy against Gram-positive bacteria by disrupting cell division proteins (FtsZ) [2]. The 2,4-dibromo substitution pattern enhances membrane permeability and metabolic stability.

Figure 2: Structure-Activity Relationship (SAR) mapping the compound's features to potential biological targets.

Physicochemical Properties & Handling[3][7][8]

| Property | Value | Source/Calculation |

| LogP (Predicted) | ~4.8 | High lipophilicity due to halogens and methyl group. |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding. |

| H-Bond Acceptors | 1 (Amide C=O) | |

| Topological Polar Surface Area | 29.1 Ų | Indicates good blood-brain barrier (BBB) permeability potential. |

| Solubility | Low in water; Soluble in DMSO, DCM, Ethanol. |

Safety Protocol:

-

Hazard: Irritant to eyes, respiratory system, and skin.

-

Handling: Use standard PPE (gloves, goggles). All synthesis steps involving acid chlorides must be performed in a fume hood.

-

Storage: Store at 2–8°C, protected from light (to prevent dehalogenation).

References

-

Zhang, D., et al. (2019). "Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening." Bioorganic Chemistry. Link

-

Parai, M. K., et al. (2010). "Design, synthesis and antistaphylococcal activity of novel 2,4-disubstituted thiazoles and benzamides." Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem. "2,4-Dibromobenzamide Structure & Data."[5] National Library of Medicine.[5] Link (Reference for core fragment data).

Sources

- 1. 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | C15H14BrNO2 | CID 54594945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 3-bromo-N-(2,4-dibromophenyl)benzamide - Chemdiv [chemdiv.com]

- 3. Compound 4-bromo-N-(2,4-dibromophenyl)benzamide - Chemdiv [chemdiv.com]

- 4. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 5. 2,4-Dibromobenzamide | C7H5Br2NO | CID 92045730 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data for 2,4-dibromo-N-(4-methylphenyl)benzamide

This guide provides a comprehensive overview of the safety data for 2,4-dibromo-N-(4-methylphenyl)benzamide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related benzamides and brominated aromatic compounds to provide a robust safety profile for researchers, scientists, and drug development professionals.

Chemical Identification and Physicochemical Properties

2,4-dibromo-N-(4-methylphenyl)benzamide is a substituted benzamide. While specific experimental data for this compound is scarce, its properties can be estimated based on its structural components.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁Br₂NO | - |

| Molecular Weight | 385.06 g/mol | - |

| Appearance | Expected to be a white to off-white crystalline solid. | [1] |

| Melting Point | Expected to be relatively high due to strong intermolecular hydrogen bonding from the amide group. | [1] |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents like ethanol and acetone. | [1] |

| Structure |  | [2] |

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for 2,4-dibromo-N-(4-methylphenyl)benzamide is not currently available.[3] However, based on the hazard profiles of similar brominated benzamides, the following classification is anticipated.[4][5]

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4) [6]

-

Germ Cell Mutagenicity (Category 2) [6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4]

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H335: May cause respiratory irritation.[4]

-

H341: Suspected of causing genetic defects.[6]

Precautionary Statements:

-

P201: Obtain special instructions before use.[8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P270: Do not eat, drink or smoke when using this product.[8][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.[8]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[10]

Caption: GHS Hazard Relationships for the subject compound.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.[10]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator is recommended.

3.3. Handling Procedures:

-

Don appropriate PPE before handling the compound.

-

Weigh the compound in a fume hood or a designated weighing station with local exhaust ventilation.

-

Avoid creating dust.

3.4. Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Caption: Workflow for the safe handling of chemical compounds.

Emergency Procedures

4.1. First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][9][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Caption: First-aid decision tree for chemical exposure.

4.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

4.3. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[7][9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Sweep up and shovel. Do not create dust. Place in a suitable, closed container for disposal.[7]

Toxicological and Ecotoxicological Profile

5.1. Toxicological Information:

While specific toxicological data for 2,4-dibromo-N-(4-methylphenyl)benzamide is not available, the toxicity of brominated flame retardants and benzamides has been studied.[11][12]

| Endpoint | Anticipated Effect | Source |

| Acute Oral Toxicity | Harmful if swallowed. LD50 values for similar compounds are in the range of 1000-2000 mg/kg (rat). | [12] |

| Skin Corrosion/Irritation | Causes skin irritation. | [7][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [7][10] |

| Respiratory or Skin Sensitization | No data available. | - |

| Germ Cell Mutagenicity | Suspected of causing genetic defects based on in vitro tests of similar compounds. | [6] |

| Carcinogenicity | No data available. | - |

| Reproductive Toxicity | No data available. | - |

| STOT-Single Exposure | May cause respiratory irritation. | [4] |

| STOT-Repeated Exposure | No data available. | - |

| Aspiration Hazard | No data available. | - |

5.2. Ecotoxicological Information:

-

No specific data is available for this compound.

-

Brominated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[3][11]

Caption: Potential routes of exposure and associated health effects.

References

-

The Good Scents Company. (n.d.). benzamide, 55-21-0. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromobenzamide. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

PubChem. (n.d.). Benzamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 4-bromo-N,N-diethylbenzamide - GHS Data. Retrieved from [Link]

-

Zhang, Y., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

-

Gowda, B. T., et al. (2011). N-(2,4-Dimethylphenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. Retrieved from [Link]

- Google Patents. (n.d.). EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-phenyl-. Retrieved from [Link]

-

Prasetyo, Y. C., & Sholikhah, E. N. (2021). Brominated Flame Retardants: A Literature Review of The Toxicity Mechanisms, Clinical Manifestations, And Current Treatments. Majalah Farmasetika, 6(Suppl 1), 24-34. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

-

Fun, H. K., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1269. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 4-bromo-N-[2-(4-methylphenoxy)ethyl-. Retrieved from [Link]

-

Gowda, B. T., et al. (2009). 4-Methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o630. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(14), 4165. Retrieved from [Link]-3049/26/14/4165)

Sources

- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dibromobenzamide | C7H5Br2NO | CID 92045730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mu.edu.sa [mu.edu.sa]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Benzamide - Safety Data Sheet [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. "Brominated Flame Retardants: A Literature Review of The Toxicity Mechanisms, Clinical Manifestations, And Current Treatments" by Yacobus Christian Prasetyo and Eti Nurwening Sholikhah [scholarhub.ui.ac.id]

- 12. benzamide, 55-21-0 [thegoodscentscompany.com]

Structural Divergence & Pharmacological Impact: 2,4- vs. 2,6-Dibromobenzamide Derivatives

[1]

Executive Summary

The structural distinction between 2,4-dibromobenzamide and 2,6-dibromobenzamide is not merely positional; it represents a fundamental divergence in conformational topology and electronic distribution .

For drug development professionals, this difference dictates the strategic utility of the scaffold:

-

2,4-Dibromo derivatives function through electronic asymmetry and induced fit . They retain rotational flexibility, allowing the amide group to adopt planar or near-planar conformations essential for hydrogen bonding in diverse pockets (e.g., antimicrobial salicylanilides).[1]

-

2,6-Dibromo derivatives function as conformational locks . The steric bulk of two ortho-bromine atoms forces the amide bond into a perpendicular (orthogonal) orientation relative to the phenyl ring. This "atropisomeric-like" twist is critical for designing rigid inhibitors (e.g., FtsZ inhibitors, D2 receptor antagonists) and blocking metabolic hydrolysis.[1]

Part 1: Structural & Conformational Analysis

The "Orthogonal Twist" (2,6-Substitution)

In 2,6-dibromobenzamide, the amide group is flanked by two voluminous bromine atoms (Van der Waals radius ~1.85 Å).[1] This creates severe steric strain (A(1,[1]3) strain) if the amide tries to achieve planarity with the benzene ring.

-

Consequence: The amide bond rotates out of plane, often approaching a dihedral angle of 90° (perpendicular).

-

Electronic Effect: This twist breaks the

-conjugation between the phenyl ring and the amide carbonyl. The lone pair on the nitrogen is no longer in resonance with the aromatic system, making the amide proton more acidic and the carbonyl more electrophilic compared to planar benzamides. -

Atropisomerism: In

-substituted derivatives (e.g.,

The "Planar Tilt" (2,4-Substitution)

In 2,4-dibromobenzamide, only one ortho-position is occupied.[1] The amide group can rotate away from the single bromine atom to relieve steric strain while maintaining partial

-

Consequence: The molecule adopts a planar or slightly tilted conformation.

-

Binding Mode: This flexibility allows the molecule to undergo "induced fit" upon binding to a receptor, maximizing intermolecular hydrogen bonds (e.g., with backbone amides in a protein pocket).[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy penalty associated with planarity for both derivatives.

Caption: Comparative conformational landscapes showing the rigid "lock" of 2,6-derivatives vs. the flexible "fit" of 2,4-derivatives.

Part 2: Physicochemical & ADME Properties

The structural twist directly impacts physicochemical properties, influencing how these molecules are absorbed and metabolized.

| Property | 2,4-Dibromobenzamide | 2,6-Dibromobenzamide | Impact on Drug Design |

| Solubility | Moderate | Lower | 2,6-derivatives often require solubility-enhancing groups (e.g., solubilizing tails) due to efficient crystal packing (stacking).[1] |

| LogP (Lipophilicity) | High | High | Both are lipophilic, but 2,6-derivatives often have higher apparent lipophilicity due to "buried" polar groups (amide twist).[1] |

| Metabolic Stability | Moderate | High | The 2,6-dimethyl/dibromo pattern blocks proteolytic attack at the amide bond (steric shield), extending half-life ( |

| pKa (Amide NH) | Standard (~23 in DMSO) | Lower | Loss of conjugation makes the NH more acidic; important for interactions involving deprotonation.[1] |

| Crystal Packing | H-bond networks (Planar sheets) | Disrupted networks | 2,6-derivatives often form needle-like crystals with weak intermolecular H-bonding due to the twisted amide. |

Part 3: Synthetic Pathways & Protocols

Synthesizing 2,6-disubstituted benzamides is non-trivial due to the very steric hindrance that makes them valuable. Standard acylation often fails or proceeds slowly.

Protocol A: Synthesis of 2,6-Dibromobenzamide (Nitrile Hydrolysis Route)

Best for: Overcoming steric hindrance at the carbonyl carbon.[1]

Rationale: Direct reaction of 2,6-dibromobenzoyl chloride with amines can be sluggish. Hydrolysis of the nitrile is often more efficient for the primary amide.

-

Reagents: 2,6-Dibromobenzonitrile (1.0 eq), Sulfuric Acid (98%, excess).

-

Setup: 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer.

-

Procedure:

-

Charge 2,6-dibromobenzonitrile into the flask.

-

Add concentrated sulfuric acid (approx.[1] 3.5 mL per gram of nitrile).

-

Critical Step: Heat the mixture to 55°C for 4–6 hours. Monitor by TLC/GC. Note: Higher temperatures may lead to decarboxylation.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate.

-

Workup: Filter the white solid, wash with cold water until pH is neutral.

-

Purification: Recrystallize from ethanol/water or isopropanol.

-

-

Yield: Typically >90%.

Protocol B: Synthesis of 2,4-Dibromobenzamide (Acid Chloride Route)

Best for: Standard library generation.[1]

-

Reagents: 2,4-Dibromobenzoic acid (1.0 eq), Thionyl Chloride (

, 3.0 eq), Ammonium Hydroxide ( -

Procedure:

-

Reflux 2,4-dibromobenzoic acid in

for 2 hours (catalyzed by DMF). -

Remove excess

under vacuum to obtain the acid chloride. -

Dissolve the residue in dry DCM.

-

Add dropwise to a solution of concentrated

at 0°C. -

Stir at room temperature for 1 hour.

-

-

Yield: Typically >85%.

Part 4: Pharmacological Implications (SAR)[1]

Case Study 1: FtsZ Inhibition (Antibacterial)

Filamenting temperature-sensitive mutant Z (FtsZ) is a bacterial cell division protein.[1] Inhibitors like PC190723 utilize a 2,6-difluoro (isosteric to 2,6-dibromo but smaller) benzamide core.[1]

-

Mechanism: The "twisted" conformation of the 2,6-benzamide mimics the transition state required to bind into the hydrophobic cleft of FtsZ.

-

2,4-Dibromo Failure: A 2,4-analog would adopt a planar conformation, clashing with the narrow hydrophobic pocket and failing to induce the necessary protein conformational change.[1]

Case Study 2: D2 Receptor Antagonists (Antipsychotic)

Benzamide antipsychotics (e.g., Remoxipride) rely on the 2,6-substitution pattern (often methoxy or bromo).[1]

-

Mechanism: The orthogonal aryl-amide orientation positions the basic nitrogen of the side chain (e.g., pyrrolidine) in a specific vector relative to the aromatic ring, essential for high-affinity binding to the Dopamine D2 receptor.

Workflow: Selecting the Right Isomer

Caption: Decision tree for medicinal chemists selecting between 2,4- and 2,6-substitution based on target topology.

References

-

Conformational Analysis of 2,6-Disubstituted Benzamides

- Title: Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights

- Source: ResearchGate / Journal of Chemical Inform

-

URL:[Link]

-

Synthesis of Sterically Hindered Benzamides

-

Crystal Structure & Torsion Angles

- Title: Crystal structures of 2,6-dibromo-4-methylbenzonitrile and rel

- Source: NIH / Acta Crystallographica.

-

URL:[Link]

-

Atropisomerism in Benzamides

Sources

N-(p-Tolyl)benzamide Derivatives: Synthesis, Mechanistic Pathways, and Biological Applications

Executive Summary

As a privileged pharmacophore in medicinal chemistry and a versatile building block in organic synthesis, the N-(p-tolyl)benzamide scaffold bridges the gap between fundamental methodology and advanced drug discovery. This technical guide provides an in-depth analysis of modern synthetic vectors for N-(p-tolyl)benzamide derivatives, explores the mechanistic causality behind key functionalization reactions (such as thiation and aminocarbonylation), and outlines self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Structural Significance & Biological Activity

The structural core of N-(p-tolyl)benzamide consists of two aromatic rings linked by an amide bridge, providing a torsionally flexible yet stable framework. This flexibility allows the scaffold to adapt to complex biological binding pockets, making it highly valuable in modern therapeutics:

-

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): N-(p-tolyl)benzamide derivatives containing an O-linked pyrimidine moiety act as potent, flexible NNRTIs. For instance, derivatives such as 3-((2,6-dichloropyrimidin-4-yl)oxy)-N-(p-tolyl)benzamide serve as critical precursors to compounds that exhibit significant antiviral activity (e.g., IC50 of 0.7 μM against wild-type HIV-1 in single-cycle assays)[1].

-

Anti-Cancer Agents: When hybridized with chalcone scaffolds, N-(p-tolyl)benzamide derivatives exhibit potent anti-proliferative effects. These compounds are actively investigated for their anti-breast cancer activity, leveraging the amide bond to improve solubility and target-binding affinity[2].

Modern Synthetic Vectors

Traditional syntheses relying on highly reactive, moisture-sensitive acyl chlorides are rapidly being replaced by catalytic and direct-amidation strategies that offer superior atom economy and functional group tolerance.

Palladium-Catalyzed Aminocarbonylation

A breakthrough methodology enables the synthesis of N-(p-tolyl)benzamide directly from arylsilanes, atmospheric carbon monoxide (CO), and p-toluidine[3]. This oxidative process is uniquely enabled by Copper(II) fluoride (CuF₂), which acts as both a silane activator and a mild oxidant[3].

Figure 1: Catalytic cycle for Pd-catalyzed aminocarbonylation of arylsilanes.

Direct Amidation via Phosphite Activation

For direct coupling of benzoic acids with p-toluidine, tris(2-(trifluoromethyl)phenyl) phosphite—(o-CF₃PhO)₃P—serves as a highly efficient coupling reagent. This method bypasses the need for pre-activated acyl chlorides, allowing for the synthesis of functionalized derivatives like 4-cyano-N-(p-tolyl)benzamide in excellent yields (93%)[4].

Functionalization: The Thiation Pathway

The transformation of N-(p-tolyl)benzamide into N-(p-tolyl)benzothioamide unlocks new synthetic vectors, particularly for the synthesis of sulfur-containing heterocycles. A novel, highly efficient one-pot protocol utilizes N-isopropyldithiocarbamate isopropyl ammonium salt as a thiating reagent[5][6].

Figure 2: One-pot thiation mechanism via a benzimidoyl chloride intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail not only the procedural steps but the mechanistic causality and quality control metrics required for validation.

Protocol A: Pd-Catalyzed Aminocarbonylation to N-(p-Tolyl)benzamide[3]

-

Step 1: Reaction Assembly: In a dry reaction vessel, combine arylsilane (0.75 mmol), p-toluidine (0.50 mmol), Palladium catalyst (10 mol%), and CuF₂ (2.0 equiv).

-

Causality: CuF₂ serves a critical dual purpose. The fluoride ion attacks the silicon atom to form a hypervalent silicate, drastically increasing the nucleophilicity of the aryl group for transmetalation. Simultaneously, Cu(II) acts as a mild oxidant to regenerate the Pd(II) active species from Pd(0)[3].

-

-

Step 2: Carbonylation: Purge the vessel and maintain under an atmospheric pressure of CO. Stir at the designated temperature.

-

Causality: CO insertion into the Pd-aryl bond forms an acyl-palladium intermediate. Atmospheric pressure is sufficient due to the high reactivity of the intermediate, avoiding the need for high-pressure autoclaves[3].

-

-

Step 3: Validation & QC: Isolate the product via flash chromatography (petroleum ether/ethyl acetate = 10/1). Validate via ¹H NMR (CDCl₃); success is confirmed by the presence of a characteristic methyl singlet at δ 2.34 ppm and a doublet at δ 7.86 ppm (2H)[3].

Protocol B: One-Pot Thiation of N-(p-Tolyl)benzamide[5][6]

-

Step 1: Chlorination (Resonance Disruption): Mix N-(p-tolyl)benzamide (2.5 mmol) and thionyl chloride (5 mL). Heat at 70 °C for 8 h.

-

Causality: Amides are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. SOCl₂ disrupts this stability by converting the carbonyl oxygen into a good leaving group, forming a highly electrophilic benzimidoyl chloride intermediate[6].

-

-

Step 2: Reagent Purge: Heat the mixture at 120 °C under reduced pressure (50 mmHg) for 2 h.

-

Causality: Residual SOCl₂ will violently react with the nucleophilic dithiocarbamate salt in the next step, degrading yields. Vacuum distillation ensures a pure intermediate[6].

-

-

Step 3: Nucleophilic Thiation: Dissolve the crude benzimidoyl chloride in acetonitrile (10 mL) and add N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol). Stir at room temperature.

-

Step 4: Validation & QC: Monitor via TLC. A successful transformation is validated by FTIR (disappearance of the strong amide C=O stretch at ~1650 cm⁻¹ and emergence of a C=S stretch at ~1200 cm⁻¹).

Quantitative Data & Spectroscopic Benchmarks

The following table summarizes the quantitative yields, key spectroscopic markers, and application vectors for synthesized N-(p-tolyl)benzamide derivatives to facilitate rapid analytical comparison.

| Compound Derivative | Primary Synthesis Route | Yield | Key ¹H NMR Shifts (δ ppm) | Primary Application |

| N-(p-Tolyl)benzamide | Pd-Catalyzed Aminocarbonylation | 92% | 2.34 (s, 3H, CH₃); 7.86 (d, 2H) | Core Scaffold / Benchmark[3] |

| 4-Cyano-N-(p-tolyl)benzamide | Direct Amidation via (o-CF₃PhO)₃P | 93% | 10.40 (s, 1H, NH); 2.29 (s, 3H) | Functionalized Analog[4] |

| 4-Nitro-N-(p-tolyl)benzamide | Direct Amidation via (o-CF₃PhO)₃P | High | 7.18 (d, 2H); 2.29 (s, 3H) | Functionalized Analog[4] |

| 3-((2,6-dichloropyrimidin-4-yl)oxy)-N-(p-tolyl)benzamide | O-linked Pyrimidine Coupling | N/A | - | HIV-1 NNRTI Precursor[1] |

| N-(p-Tolyl)benzothioamide | One-Pot Thiation (SOCl₂ + DTC) | High | - | Thioamide Building Block[6] |

References

-

Title: Rational mechanism of N-(p-tolyl)benzamide (17b) thiation. Source: ResearchGate. URL: 5[5]

-

Title: Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Source: ResearchGate. URL: 6[6]

-

Title: Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. Source: National Science Foundation (NSF). URL: 3[3]

-

Title: (o-CF3PhO)3P as a simple coupling reagent for direct amidation via activation of amines. Source: Royal Society of Chemistry (RSC). URL: 4[4]

-

Title: Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Source: Arkat USA. URL: 1[1]

-

Title: Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. Source: National Institutes of Health (NIH / PMC). URL: 2[2]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2,4-Dibromo-N-(4-methylphenyl)benzamide

Abstract

This guide details the optimized synthesis of 2,4-dibromo-N-(4-methylphenyl)benzamide from 2,4-dibromobenzoic acid and p-toluidine . Due to the steric hindrance introduced by the bromine atom at the ortho (2-) position of the benzoic acid, direct coupling methods (e.g., EDC/NHS) may suffer from slow kinetics or incomplete conversion. This protocol utilizes the Acid Chloride Route (via thionyl chloride), a robust method that ensures complete activation of the carboxyl group, overcoming steric barriers to achieve high yields (>85%). The procedure includes critical process controls, purification strategies, and expected characterization data.

Introduction & Retrosynthetic Analysis

The target molecule features a benzamide core substituted with two bromine atoms on the acyl ring and a methyl group on the aniline ring. The 2,4-dibromo substitution pattern presents a specific synthetic challenge: the 2-bromo substituent creates significant steric bulk near the carbonyl center, potentially impeding nucleophilic attack during amidation.

To mitigate this, the carboxylic acid is first converted to the highly electrophilic acid chloride. This intermediate is sufficiently reactive to couple with p-toluidine (4-methylaniline) even in the presence of steric hindrance.

Reaction Scheme

The synthesis proceeds in two distinct phases:

-

Activation: Conversion of 2,4-dibromobenzoic acid to 2,4-dibromobenzoyl chloride using thionyl chloride (

). -

Amidation: Nucleophilic acyl substitution with p-toluidine in the presence of a base scavenger.

Figure 1: Synthetic pathway via acid chloride activation.

Materials & Equipment

| Reagent | CAS No.[1][2][3] | Role | Eq. |

| 2,4-Dibromobenzoic Acid | 611-00-7 | Starting Material | 1.0 |

| p-Toluidine | 106-49-0 | Nucleophile | 1.1 |

| Thionyl Chloride ( | 7719-09-7 | Activating Agent | 3.0 |

| Triethylamine ( | 121-44-8 | Base Scavenger | 2.0 |

| Dichloromethane (DCM) | 75-09-2 | Solvent (Anhydrous) | - |

| DMF (Dimethylformamide) | 68-12-2 | Catalyst | 2-3 drops |

Equipment:

-

Round-bottom flask (2-neck) with reflux condenser.

-

Drying tube (

) or inert gas line ( -

Rotary evaporator.

-

Ice-water bath.

-

Magnetic stirrer and hotplate.

Experimental Protocol

Phase A: Acid Chloride Formation

Rationale: The 2-bromo substituent reduces the rate of activation. Excess thionyl chloride and catalytic DMF are used to drive the reaction to completion.

-

Setup: Oven-dry a 100 mL 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar and a reflux condenser topped with a drying tube.

-

Charging: Add 2,4-dibromobenzoic acid (5.0 mmol, 1.40 g) to the flask.

-

Reagent Addition: Add Thionyl chloride (15.0 mmol, 1.1 mL) followed by 2 drops of dry DMF .

-

Note: Gas evolution (

, HCl) will begin immediately. Perform this in a fume hood.

-

-

Reflux: Heat the mixture to reflux (

oil bath) for 2-3 hours . The solution should become clear and homogeneous. -

Evaporation: Cool the mixture to room temperature. Remove excess thionyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/tan oil or semi-solid.

-

Critical Step: To ensure complete removal of

, add 5 mL of dry toluene and re-evaporate (azeotropic removal).

-

Phase B: Amidation (Coupling)

Rationale: Anhydrous conditions prevent hydrolysis of the acid chloride. Triethylamine neutralizes the HCl byproduct, driving the equilibrium forward.

-

Dissolution: Dissolve the crude acid chloride residue in 10 mL of anhydrous DCM .

-

Amine Preparation: In a separate flask, dissolve p-toluidine (5.5 mmol, 0.59 g) and Triethylamine (10.0 mmol, 1.4 mL) in 10 mL of anhydrous DCM .

-

Addition: Cool the amine solution to

(ice bath). Add the acid chloride solution dropwise via syringe or addition funnel over 15 minutes.-

Observation: A white precipitate (Triethylamine hydrochloride) will form.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours .

-

Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The starting amine spot should disappear.

-

Phase C: Workup & Purification[5]

Figure 2: Purification workflow.

-

Quench: Dilute the reaction mixture with 30 mL DCM and wash with 1M HCl (2 x 20 mL) to remove excess p-toluidine and salts.

-

Neutralization: Wash the organic layer with Saturated

(2 x 20 mL) to remove any hydrolyzed benzoic acid. -

Drying: Wash with brine (20 mL), dry over anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: The crude solid is typically off-white.[4] Recrystallize from hot Ethanol (95%) .

-

Dissolve in minimum hot ethanol.

-

Cool slowly to RT, then to

. -

Filter crystals and dry under vacuum.

-

Characterization (Self-Validation)

Since specific literature data for this exact derivative is sparse, the following expected spectral features serve as validation criteria based on structural principles.

Expected Data

-

Appearance: White to off-white crystalline solid.[4]

-

Melting Point: Expected range 165 - 175°C (Predicted >158°C of the non-brominated analog due to halogen weight, though steric twist may affect packing).

-

NMR (400 MHz,

- 10.5 (s, 1H, NH amide).

- 7.85 (d, 1H, H-3 of benzoyl, ortho to Br).

- 7.70 (d, 1H, H-6 of benzoyl).

- 7.60 (dd, 1H, H-5 of benzoyl).

- 7.55 (d, 2H, H-2'/6' of tolyl).

- 7.15 (d, 2H, H-3'/5' of tolyl).

-

2.30 (s, 3H,

-

IR (

):-

3250-3300 (N-H stretch).

-

1650-1660 (C=O[5] Amide I).

-

1530 (Amide II).

-

Safety & Hazards

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

. Use only in a fume hood. -

p-Toluidine: Toxic by inhalation and skin contact. Suspected carcinogen. Wear double nitrile gloves.

-

2,4-Dibromobenzoic Acid: Irritant.

References

-

General Amide Synthesis (Acid Chloride Route)

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

-

Protocol Basis:

-

-

Structural Analogs & Melting Points

-

N-(4-methylphenyl)benzamide (Unsubstituted benzoyl core) MP: 158°C.[7]

-

Source:

-

-

Reactivity of Sterically Hindered Benzoic Acids

- Gowda, B. T., et al. (2008). Structure of N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E.

-

Context:

-

Handling of p-Toluidine

-

Safety Data:

-

Sources

- 1. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 3. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]

- 4. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]

- 5. scispace.com [scispace.com]

- 6. Lab Reporter [fishersci.se]

- 7. N-(4-methylphenyl)benzamide [stenutz.eu]

Application Note: Protocol for the Amide Coupling of 4-Methylaniline and 2,4-Dibromobenzoyl Chloride

Introduction and Mechanistic Rationale

The synthesis of N-(p-tolyl)-2,4-dibromobenzamide via the coupling of 4-methylaniline (p-toluidine) and 2,4-dibromobenzoyl chloride is a classic example of a nucleophilic acyl substitution. This transformation is typically executed under modified Schotten-Baumann conditions[1][2], utilizing an organic solvent and an organic base, or a biphasic aqueous/organic system.

In modern synthetic workflows, conducting the reaction in an aprotic solvent (such as dichloromethane, DCM) with a tertiary amine base (like triethylamine, TEA, or N,N-diisopropylethylamine, DIPEA) is preferred to maximize yield and prevent the competitive hydrolysis of the highly reactive acyl chloride[1].

Causality of Reagent Selection:

-

4-Methylaniline (Nucleophile): The electron-donating methyl group at the para position enhances the nucleophilicity of the amine nitrogen compared to an unsubstituted aniline, facilitating a rapid attack on the carbonyl carbon[3].

-

2,4-Dibromobenzoyl Chloride (Electrophile): The acyl chloride is highly electrophilic. The bulky bromine atom at the ortho position (2-position) introduces steric hindrance, which can slightly retard the formation of the tetrahedral intermediate[4]. To counteract this, the reaction is initiated at 0 °C to control the exotherm and prevent side reactions, then allowed to warm to room temperature to provide sufficient kinetic energy to overcome the steric barrier.

-

Triethylamine (Base/Acid Scavenger): As the amine attacks the acyl chloride and the chloride leaving group is expelled, one equivalent of hydrogen chloride (HCl) is generated. If unneutralized, this HCl would protonate the unreacted 4-methylaniline, rendering it non-nucleophilic and halting the reaction at a maximum 50% theoretical yield[1][5]. TEA acts as a non-nucleophilic scavenger to drive the equilibrium forward.

Experimental Workflow & Logic

The following directed graph illustrates the critical stages of the coupling workflow, mapping the physical actions to their chemical purposes.

Caption: Workflow for the Schotten-Baumann-type amide coupling highlighting mechanistic rationale.

Materials and Quantitative Data

To ensure a self-validating system, precise stoichiometric control is required. The acyl chloride is used in a slight excess (1.1 equiv) to ensure complete consumption of the amine, while the base is used in a larger excess (1.5 equiv) to guarantee complete neutralization of the generated HCl[1].

Table 1: Stoichiometry and Reagent Quantities (10 mmol scale)

| Reagent / Solvent | Role | MW ( g/mol ) | Equivalents | Amount |

| 4-Methylaniline | Nucleophile | 107.15 | 1.0 | 1.07 g (10.0 mmol) |

| 2,4-Dibromobenzoyl Chloride | Electrophile | 298.36 | 1.1 | 3.28 g (11.0 mmol) |

| Triethylamine (TEA) | Base / Scavenger | 101.19 | 1.5 | 2.10 mL (15.0 mmol) |

| Dichloromethane (DCM) | Aprotic Solvent | 84.93 | N/A | 40 mL (Total) |

| N-(p-Tolyl)-2,4-dibromobenzamide | Target Product | 369.05 | 1.0 (Theoretical) | 3.69 g (100% Yield) |

Step-by-Step Experimental Protocol

Part A: System Preparation and Addition

-

Preparation of the Amine Solution: Into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylaniline (1.07 g, 10.0 mmol) and anhydrous DCM (25 mL).

-

Base Addition: Add triethylamine (2.10 mL, 15.0 mmol) to the stirring solution.

-

Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling prevents the highly exothermic reaction from causing solvent boil-off and minimizes the formation of dark, oxidized aniline byproducts.

-

Electrophile Preparation: In a separate dry vial, dissolve 2,4-dibromobenzoyl chloride (3.28 g, 11.0 mmol) in anhydrous DCM (15 mL).

-

Dropwise Addition: Using an addition funnel or a syringe, add the acyl chloride solution dropwise to the amine mixture over 15–20 minutes. Causality: Dropwise addition keeps the local concentration of the highly reactive acyl chloride low, preventing diacylation[3].

Part B: Reaction and Monitoring

-

Coupling Phase: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C).

-

Stirring: Stir the reaction vigorously for 2 to 4 hours.

-

TLC Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The reaction is deemed complete when the 4-methylaniline spot is fully consumed.

Part C: Quenching and Aqueous Workup

The workup is designed as a self-validating purification system to sequentially remove specific impurities. 9. Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel. Add 20 mL of deionized water to quench any trace unreacted acyl chloride (converting it to 2,4-dibromobenzoic acid). 10. Acid Wash (Amine Removal): Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Causality: The acidic wash protonates any unreacted 4-methylaniline and the TEA, rendering them water-soluble ammonium salts that partition into the aqueous phase[5]. 11. Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL). Causality: The basic wash deprotonates the byproduct 2,4-dibromobenzoic acid, pulling it into the aqueous layer as a sodium salt. 12. Brine Wash: Wash with saturated NaCl solution (brine, 20 mL) to remove residual water from the organic phase.

Part D: Isolation and Characterization

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide as an off-white solid.

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Filtration: Collect the purified N-(p-tolyl)-2,4-dibromobenzamide crystals via vacuum filtration, wash with ice-cold ethanol/water (1:1), and dry under high vacuum.

Table 2: Expected Analytical Characterization

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Typical Yield | 75% – 85% (approx. 2.7 – 3.1 g) |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (br s, 1H, NH), 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 7.5 (d, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 2.3 (s, 3H, CH₃) |

| ESI-MS [M+H]⁺ | m/z ~367.9, 369.9, 371.9 (Characteristic 1:2:1 isotope pattern for dibromo compounds) |

References

- Fisher Scientific. Amide Synthesis: Reference Reaction Protocols.

- Wikipedia. Schotten–Baumann reaction.

- Scribd. Schotten–Baumann Reaction Guide.

- ARKAT USA. Synthesis of aryl benzamides containing a pyrimidine moiety.

- ResearchGate. How can i form an amide bond between acyl chloride and amines like o-toluidine in a diamide compound?

Sources

Reaction conditions for 2,4-dibromo-N-(p-tolyl)benzamide synthesis

Topic: Reaction conditions for 2,4-dibromo-N-(p-tolyl)benzamide synthesis Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

High-Efficiency Protocols for Sterically Hindered Benzamide Formation

Abstract

This guide details the synthesis of 2,4-dibromo-N-(p-tolyl)benzamide , a halogenated scaffold often utilized as a precursor in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for medicinal chemistry libraries. The presence of the ortho-bromine atom at the C2 position of the benzoyl ring introduces significant steric hindrance, rendering standard carbodiimide couplings (e.g., EDC/HOBt) prone to low yields or sluggish kinetics. This note compares and details two validated protocols: a robust Acid Chloride Activation method for scale-up and a HATU-Mediated method for high-throughput screening (HTS).

Introduction & Retrosynthetic Analysis

The target molecule is an amide derived from 2,4-dibromobenzoic acid and p-toluidine (4-methylaniline). The primary synthetic challenge is the steric bulk of the bromine atom at the ortho position. This substituent shields the carbonyl carbon, inhibiting nucleophilic attack. Consequently, successful synthesis requires highly reactive electrophilic species (acyl chlorides) or potent coupling reagents (uronium salts).

Key Chemical Challenges:

-

Steric Hindrance: The C2-Br atom twists the carboxylate out of planarity and blocks the approach of the nucleophile.

-

Electronic Deactivation: The electron-withdrawing nature of the two bromine atoms makes the carbonyl carbon more electrophilic, but this is often counteracted by the steric blockade.

-

Nucleophile Oxidation: p-Toluidine is electron-rich and prone to oxidation; reactions must be conducted under inert atmosphere to prevent the formation of azo-impurities.

Reaction Logic Diagram

Figure 1: Decision matrix for synthetic route selection based on scale and steric constraints.

Protocol 1: Acid Chloride Method (Gold Standard)

Recommended for: Scale-up (>1g), high purity requirements, and overcoming significant steric hindrance.

Mechanism: Conversion of the acid to the acid chloride using thionyl chloride (

Materials

-

Substrate: 2,4-Dibromobenzoic acid (1.0 equiv)

-

Reagent: Thionyl chloride (

, 5.0 equiv) -

Catalyst: DMF (anhydrous, 2–3 drops)

-

Nucleophile: p-Toluidine (1.1 equiv)

-

Base: Triethylamine (

, 2.0 equiv) or Pyridine -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Procedure

-

Activation (Acyl Chloride Formation):

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve 2,4-dibromobenzoic acid (5.0 g, 17.8 mmol) in dry DCM (25 mL). -

Add DMF (2 drops) as a catalyst. Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for activating hindered acids.

-

Add thionyl chloride (6.5 mL, ~89 mmol) dropwise at 0°C.

-

Heat the mixture to reflux (40°C) for 2–3 hours. Monitor by TLC (aliquot quenched with MeOH) until the starting acid is consumed.

-

Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess

. Co-evaporate with toluene (

-

-

Coupling:

-

Redissolve the crude acid chloride in dry DCM (30 mL) and cool to 0°C under nitrogen.

-

In a separate flask, dissolve p-toluidine (2.1 g, 19.6 mmol) and triethylamine (5.0 mL, 35.6 mmol) in dry DCM (20 mL).

-

Add the amine solution dropwise to the acid chloride solution over 15 minutes. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

-

Workup & Purification:

-

Quench the reaction with 1M HCl (50 mL) to neutralize excess base and remove unreacted amine.

-

Separate the organic layer and wash sequentially with:

-

1M HCl (

mL) -

Sat.

( -

Brine (30 mL)

-

-

Dry over anhydrous

, filter, and concentrate. -

Recrystallization: The crude solid is typically recrystallized from hot Ethanol or a Chloroform/Hexane mixture to yield colorless needles.

-

Expected Yield: 85–95% Characterization:

-

1H NMR (DMSO-d6):

10.4 (s, 1H, NH), 7.8 (d, 1H, H-3 of benzoyl), 7.6 (d, 1H, H-6), 7.5 (dd, 1H, H-5), 7.5 (d, 2H, tolyl), 7.1 (d, 2H, tolyl), 2.3 (s, 3H, Me).

Protocol 2: HATU Coupling Method (HTS/Small Scale)

Recommended for: Small scale (<100mg), parallel synthesis, or when avoiding corrosive thionyl chloride is necessary. Mechanism: Formation of an active ester using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is less sensitive to steric hindrance than EDC.

Materials

-

Substrate: 2,4-Dibromobenzoic acid (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Nucleophile: p-Toluidine (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure

-

Activation:

-

Dissolve 2,4-dibromobenzoic acid (100 mg, 0.36 mmol) in anhydrous DMF (1.0 mL).

-

Add DIPEA (188 µL, 1.08 mmol) followed by HATU (164 mg, 0.43 mmol).

-

Stir at room temperature for 15–30 minutes. The solution typically turns slightly yellow.

-

-

Coupling:

-

Add p-toluidine (42 mg, 0.39 mmol) directly to the reaction mixture.

-

Stir at room temperature for 12–16 hours. Note: Due to the ortho-bromo hindrance, reaction times are longer than typical amide couplings.

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (20 mL).

-

Wash with 10% LiCl solution (

mL) to remove DMF. -

Wash with 1M HCl and Sat.[1]

. -

Dry, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

-

Expected Yield: 70–85%

Critical Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DCM or | Chlorinated solvents solubilize the acid chloride well and allow for easy aqueous workup. |

| Catalyst | DMF (Protocol 1) | Essential. Forms the reactive Vilsmeier intermediate |

| Temperature | Reflux (Activation), 0°C | Heat is required to drive the formation of the hindered acid chloride. Cooling during coupling prevents side reactions (e.g., bis-acylation). |

| Stoichiometry | Excess Amine (1.1–1.2 equiv) | Ensures complete consumption of the valuable halogenated acid precursor. |

Troubleshooting & Safety

Common Pitfalls

-

Incomplete Activation: If the acid chloride step is not driven to completion (indicated by the cessation of gas evolution), the yield will drop significantly. Ensure the

used is fresh. -

Hydrolysis: The acid chloride is moisture-sensitive. Use flame-dried glassware. If the product contains the starting acid, the workup with

was insufficient or water entered the reaction. -

Rotamers: In NMR, hindered amides can sometimes show broadened peaks due to restricted rotation around the C-N bond. Warming the NMR tube can sharpen these signals.

Safety Data

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release HCl and

. Use only in a fume hood. -

Brominated Aromatics: Often skin irritants. Wear nitrile gloves.

-

p-Toluidine: Toxic by inhalation and contact. Suspected carcinogen. Avoid dust generation.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

- authoritative review on amide coupling reagents including H

-

Saeed, A., et al. (2008). Crystal structure of 2,4-dichloro-N-o-tolylbenzamide. Acta Crystallographica Section E, 64(8), o1642. Link

- Provides the structural analog and validation of the acid chloride protocol for 2,4-dihalo-N-tolylbenzamides.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Discusses the efficiency of acid chlorides vs uronium salts for hindered substr

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. Foundational text for the Schotten-Baumann mechanism.

Sources

Application Note: Advanced Purification Strategies for 2,4-dibromo-N-(4-methylphenyl)benzamide

Executive Summary

The isolation and purification of halogenated aromatic amides are critical workflows in early-stage drug discovery and materials science. 2,4-dibromo-N-(4-methylphenyl)benzamide is a highly lipophilic, sterically hindered molecule typically synthesized via the Schotten-Baumann amidation of 2,4-dibromobenzoyl chloride and p-toluidine[1]. Achieving analytical-grade purity (>99.5%) requires a multi-modal approach to systematically eliminate unreacted starting materials, hydrolyzed by-products, and structural regioisomers. This application note details a causality-driven, self-validating purification pipeline utilizing Liquid-Liquid Extraction (LLE), Recrystallization, Normal-Phase Flash Chromatography, and Preparative Reverse-Phase HPLC.

Physicochemical Profiling & Purification Rationale

To design an effective purification strategy, one must first understand the physicochemical nature of the target molecule and its reaction matrix.

The Schotten-Baumann reaction utilizes a biphasic solvent system (e.g., dichloromethane and aqueous sodium hydroxide) to neutralize the HCl generated during amide bond formation, thereby driving the reaction to completion[2]. Consequently, the crude mixture contains:

-

The Target: 2,4-dibromo-N-(4-methylphenyl)benzamide (Highly lipophilic, neutral).

-

Impurity A: Unreacted p-toluidine (Basic, moderately polar).

-

Impurity B: 2,4-dibromobenzoic acid (Acidic, polar—formed via competitive hydrolysis of the acid chloride).

-

Impurity C: Regioisomers (e.g., 2,6-dibromo derivatives, depending on the purity of the acyl chloride).

The Causality of the Workflow: Because the target compound is neutral and highly hydrophobic, pH-driven Liquid-Liquid Extraction (LLE) is the most efficient first step to strip away ionizable impurities (A and B). Following LLE, bulk purification is achieved via recrystallization, exploiting the compound's strong tendency to form stable crystal lattices due to its planar amide core and heavy halogen atoms. Finally, chromatographic techniques (Flash and RP-HPLC) are employed to resolve structurally similar neutral impurities (C) that co-crystallize with the target[3].

Purification Workflow Diagram

Figure 1: Multi-stage purification workflow for 2,4-dibromo-N-(4-methylphenyl)benzamide.

Self-Validating Experimental Protocols

Protocol A: Differential Liquid-Liquid Extraction (LLE)

Purpose: Rapid elimination of ionizable starting materials and reaction by-products.

-

Dilution: Dilute the crude biphasic Schotten-Baumann reaction mixture with additional Dichloromethane (DCM) to prevent premature precipitation of the target compound.

-

Acidic Wash (Amine Removal): Wash the organic layer twice with 1.0 M HCl. Causality: The acidic aqueous phase protonates unreacted p-toluidine, converting it into a highly water-soluble hydrochloride salt, effectively partitioning it out of the organic layer.

-

Basic Wash (Acid Removal): Wash the organic layer twice with saturated aqueous NaHCO₃. Causality: This deprotonates any residual 2,4-dibromobenzoic acid, moving it into the aqueous phase as a sodium salt.

-

Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: Test the pH of the final aqueous washes. The final water wash must test neutral (pH ~7). If it deviates, the organic layer still contains ionizable contaminants and must be re-washed.

Protocol B: Scalable Recrystallization

Purpose: Bulk isolation of the target compound from structurally dissimilar organic impurities.

-

Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol. Causality: The target compound's lipophilicity makes it highly soluble in hot, moderately polar organic solvents.

-

Anti-Solvent Addition: While maintaining reflux, add distilled water (the anti-solvent) dropwise until a faint, persistent turbidity is observed.

-

Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed, followed by 2 hours in an ice bath. Causality: Rapid cooling forces the compound to "oil out" or trap impurities within the crystal lattice. Slow cooling ensures the formation of highly ordered, pure crystalline needles.

-

Filtration: Isolate the crystals via vacuum filtration and wash with ice-cold 30% ethanol/water.

-

Self-Validation Checkpoint: Analyze the mother liquor via Thin-Layer Chromatography (TLC). If the target compound spot (UV active at 254 nm) is highly intense, a second crop of crystals should be induced by further solvent reduction.

Protocol C: Normal-Phase Flash Chromatography

Purpose: Separation of the target from closely related regioisomers (e.g., 2,6-dibromo derivatives) that co-crystallize.

-

Column Preparation: Pack a silica gel column (40-63 µm particle size).

-

Loading: Dry-load the sample onto a small amount of silica to ensure a tight elution band.

-

Elution: Run a gradient of Hexane to Ethyl Acetate (typically starting at 95:5 and ramping to 80:20). Causality: The bulky ortho-bromine atom twists the amide bond out of planarity, altering its dipole moment and interaction with the silanol groups on the stationary phase compared to non-ortho-substituted isomers.

-

Self-Validation Checkpoint: Co-spot the collected fractions against the crude mixture on a TLC plate. Only pool fractions that exhibit a single, distinct UV-active spot matching the target's Rf value.

Protocol D: Preparative Reverse-Phase HPLC

Purpose: Final polishing to achieve >99.5% purity for sensitive biological assays.

-

Column Selection: Utilize a semi-preparative C18 column (e.g., 250 × 9.4 mm I.D., 5 µm). Causality: Semi-preparative columns offer excellent recovery rates and scalability for highly hydrophobic compounds without sacrificing resolution[4].

-

Mobile Phase: Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Solvent B: Acetonitrile + 0.1% TFA.

-